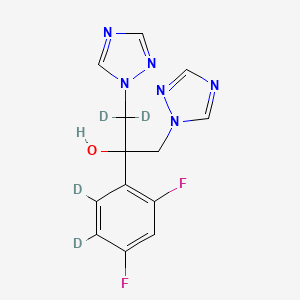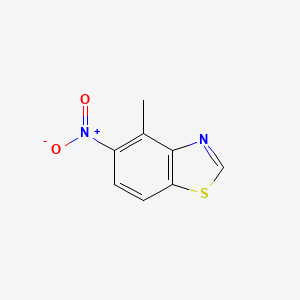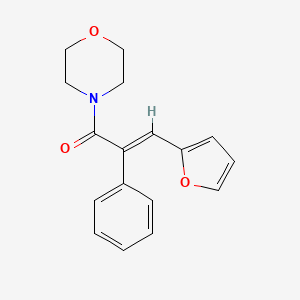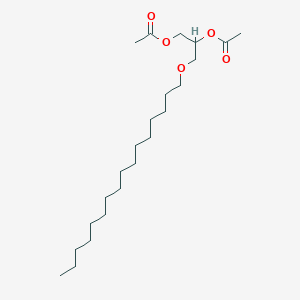
Fluconazole D4 (bismethylene D4) 100 microg/mL in Acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluconazole D4 (bismethylene D4) 100 micrograms per milliliter in Acetone is a stable isotope-labeled compound. It is a deuterated form of Fluconazole, a triazole antifungal agent. The compound is used primarily in research and analytical applications to study the pharmacokinetics and metabolic pathways of Fluconazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole D4 involves the incorporation of deuterium atoms into the Fluconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves:
Deuterium Exchange Reactions: These reactions are carried out under specific conditions to ensure the selective incorporation of deuterium atoms.
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Fluconazole D4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange reactions.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Formulation: The final product is formulated in acetone at a concentration of 100 micrograms per milliliter for research use.
Chemical Reactions Analysis
Types of Reactions
Fluconazole D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Fluconazole D4 into its reduced forms.
Substitution: The triazole ring in Fluconazole D4 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Fluconazole D4, as well as substituted triazole compounds.
Scientific Research Applications
Fluconazole D4 is widely used in scientific research, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Fluconazole.
Metabolic Pathway Analysis: To identify and quantify metabolites of Fluconazole in biological samples.
Drug Interaction Studies: To investigate potential interactions between Fluconazole and other drugs.
Environmental Analysis: To detect and quantify Fluconazole residues in environmental samples.
Mechanism of Action
Fluconazole D4 exerts its effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Fluconazole D4 disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Voriconazole: A newer triazole antifungal with enhanced activity against resistant fungal strains.
Uniqueness
Fluconazole D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Fluconazole D4 an invaluable tool for researchers studying the behavior of Fluconazole in various biological systems.
Properties
Molecular Formula |
C13H12F2N6O |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
1,1-dideuterio-2-(2,3-dideuterio-4,6-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i1D,2D,4D2 |
InChI Key |
RFHAOTPXVQNOHP-XZUIDYIYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C=C1F)F)C(CN2C=NC=N2)(C([2H])([2H])N3C=NC=N3)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)






![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)

